1-(3-Carboxypropyl)-9-(dimethylamino)-11,11-dimethyl-2,3,4,11-tetrahydronaphtho[2,3-g]quinolinium perchlorate
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Overview
Description
1-(3-Carboxypropyl)-9-(dimethylamino)-11,11-dimethyl-2,3,4,11-tetrahydronaphtho[2,3-g]quinolinium perchlorate is a complex organic compound known for its unique structural properties and potential applications in various scientific fields. This compound features a quinolinium core, which is often associated with significant biological activity and potential therapeutic applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(3-Carboxypropyl)-9-(dimethylamino)-11,11-dimethyl-2,3,4,11-tetrahydronaphtho[2,3-g]quinolinium perchlorate typically involves multiple steps:
Formation of the Quinolinium Core: The initial step involves the synthesis of the quinolinium core. This can be achieved through a Pictet-Spengler reaction, where an aromatic aldehyde reacts with an amine in the presence of an acid catalyst to form the quinolinium structure.
Introduction of the Carboxypropyl Group: The carboxypropyl group can be introduced via a nucleophilic substitution reaction. This involves the reaction of a suitable halide precursor with a carboxylic acid derivative.
Dimethylamino Group Addition: The dimethylamino group is typically introduced through a reductive amination process, where a ketone or aldehyde reacts with dimethylamine in the presence of a reducing agent.
Final Assembly and Perchlorate Addition: The final step involves the assembly of the compound and the addition of the perchlorate anion, which can be achieved through ion exchange or direct addition of perchloric acid.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions and the implementation of purification techniques such as crystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
1-(3-Carboxypropyl)-9-(dimethylamino)-11,11-dimethyl-2,3,4,11-tetrahydronaphtho[2,3-g]quinolinium perchlorate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinolinium N-oxide derivatives.
Reduction: Reduction reactions can convert the quinolinium core to a dihydroquinoline structure.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions to achieve substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield N-oxide derivatives, while reduction can produce dihydroquinoline compounds.
Scientific Research Applications
1-(3-Carboxypropyl)-9-(dimethylamino)-11,11-dimethyl-2,3,4,11-tetrahydronaphtho[2,3-g]quinolinium perchlorate has several scientific research applications:
Chemistry: Used as a precursor for the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a fluorescent probe due to its quinolinium core.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the development of advanced materials, such as organic semiconductors and dyes.
Mechanism of Action
The mechanism by which 1-(3-Carboxypropyl)-9-(dimethylamino)-11,11-dimethyl-2,3,4,11-tetrahydronaphtho[2,3-g]quinolinium perchlorate exerts its effects is primarily through interaction with biological macromolecules. The quinolinium core can intercalate with DNA, disrupting replication and transcription processes. Additionally, the compound can interact with cellular membranes, altering their permeability and function.
Comparison with Similar Compounds
Similar Compounds
Quinoline: A simpler structure with similar biological activity.
Quinolinium Salts: Various derivatives with different substituents on the quinolinium core.
Naphthoquinones: Compounds with a naphthoquinone core, known for their redox properties.
Uniqueness
1-(3-Carboxypropyl)-9-(dimethylamino)-11,11-dimethyl-2,3,4,11-tetrahydronaphtho[2,3-g]quinolinium perchlorate is unique due to its combination of a quinolinium core with a carboxypropyl and dimethylamino substituents, which confer distinct chemical and biological properties. This makes it a versatile compound for various applications in scientific research and industry.
Properties
Molecular Formula |
C25H31ClN2O6 |
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Molecular Weight |
491.0 g/mol |
IUPAC Name |
4-[9-(dimethylamino)-11,11-dimethyl-3,4-dihydro-2H-naphtho[2,3-g]quinolin-1-ium-1-yl]butanoic acid;perchlorate |
InChI |
InChI=1S/C25H30N2O2.ClHO4/c1-25(2)21-15-20(26(3)4)10-9-17(21)13-19-14-18-7-5-11-27(12-6-8-24(28)29)23(18)16-22(19)25;2-1(3,4)5/h9-10,13-16H,5-8,11-12H2,1-4H3;(H,2,3,4,5) |
InChI Key |
SLQQGEVQWLDVDF-UHFFFAOYSA-N |
Canonical SMILES |
CC1(C2=CC3=[N+](CCCC3=CC2=CC4=C1C=C(C=C4)N(C)C)CCCC(=O)O)C.[O-]Cl(=O)(=O)=O |
Origin of Product |
United States |
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